REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]/[CH:9]=[N:10]/O)[C:5]([I:12])=[CH:4][CH:3]=1.[OH-].[Na+]>O>[Cl:1][C:2]1[N:7]2[N:10]=[CH:9][N:8]=[C:6]2[C:5]([I:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)N\C=N\O)I
|
Name
|
polyphosphoric acid
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with dichloromethane (100 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated aq. sodium bicarbonate solution (50 mL), brine (30 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2N1N=CN2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |